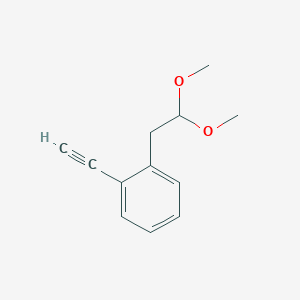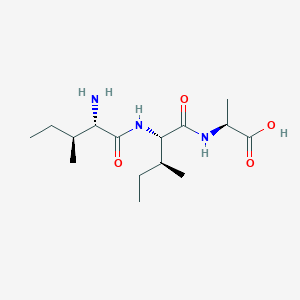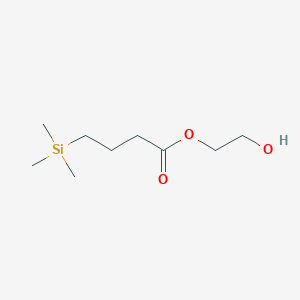
(2-Benzyl-3-methylbutyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H18. It is a derivative of benzene, where a benzyl group and a 3-methylbutyl group are attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
(2-Benzyl-3-methylbutyl)benzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzene with 3-methylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H6+CH3CH2CH(CH3)CH2ClAlCl3C6H5CH2CH2CH(CH3)CH3+HCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures high purity of the final product.
化学反応の分析
Types of Reactions
(2-Benzyl-3-methylbutyl)benzene undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive towards oxidation, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromic acid (HCrO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br) and sulfuric acid (HSO) are used for bromination and sulfonation, respectively.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Methyl-substituted benzene.
Substitution: Bromobenzene, sulfonated benzene derivatives.
科学的研究の応用
(2-Benzyl-3-methylbutyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
作用機序
The mechanism of action of (2-Benzyl-3-methylbutyl)benzene involves its interaction with molecular targets through its aromatic ring and alkyl side chains. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species. The benzylic position is also reactive, allowing for various transformations.
類似化合物との比較
Similar Compounds
Benzene: The simplest aromatic compound, serving as the parent structure.
Toluene: Benzene with a methyl group, known for its solvent properties.
Ethylbenzene: Benzene with an ethyl group, used in the production of styrene.
Cumene: Benzene with an isopropyl group, used in the production of phenol and acetone.
Uniqueness
(2-Benzyl-3-methylbutyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a benzyl group and a 3-methylbutyl group allows for diverse reactivity and applications compared to simpler benzene derivatives.
特性
CAS番号 |
824400-87-5 |
|---|---|
分子式 |
C18H22 |
分子量 |
238.4 g/mol |
IUPAC名 |
(2-benzyl-3-methylbutyl)benzene |
InChI |
InChI=1S/C18H22/c1-15(2)18(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3 |
InChIキー |
UFACPBVJALJCIU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CC1=CC=CC=C1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


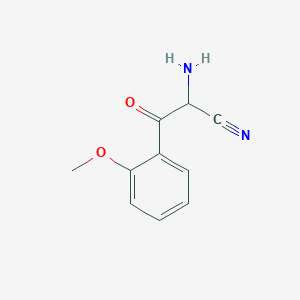
![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane](/img/structure/B14229277.png)
![Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]-](/img/structure/B14229283.png)
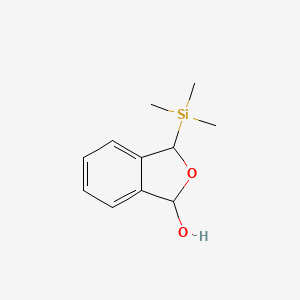
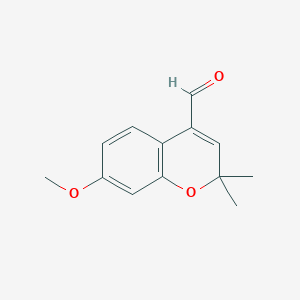
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)-](/img/structure/B14229294.png)
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14229307.png)
![2-{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}-2-chloroethyl carbonate](/img/structure/B14229308.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14229313.png)
![Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14229315.png)
